3-Bromo-2-thienylmagnesium bromide

Beschreibung

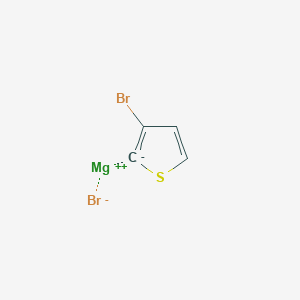

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;3-bromo-2H-thiophen-2-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Mg/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLNIVBOGAQIDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS[C-]=C1Br.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2MgS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stability of 3-Bromo-2-thienylmagnesium bromide in THF

An In-Depth Technical Guide to the Stability of 3-Bromo-2-thienylmagnesium Bromide in Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal organometallic intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its utility, however, is intrinsically linked to its stability, which can be transient and highly dependent on experimental conditions. This guide provides a comprehensive analysis of the factors governing the stability of this Grignard reagent in its most common solvent, tetrahydrofuran (THF). We will delve into the underlying chemical principles, including the Schlenk equilibrium, and explore the critical parameters of temperature, concentration, and handling that dictate the reagent's viability. This document serves as a field guide for researchers, offering not only theoretical understanding but also actionable, field-proven protocols to maximize the synthesis, storage, and successful application of this valuable synthon.

The Unique Role and Challenges of Thienyl Grignard Reagents

Thiophene derivatives are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1] The introduction of a thienyl moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. Grignard reagents, such as 2-thienylmagnesium bromide and its derivatives, provide a direct and powerful method for creating carbon-carbon bonds, enabling the construction of complex molecular architectures.[2]

The this compound variant is particularly useful as it allows for the regioselective introduction of a 3-bromo-2-thienyl group, which can be a key structural motif or a handle for further functionalization. However, the preparation and handling of heteroaromatic Grignard reagents are often more challenging than their simple alkyl or aryl counterparts. The 3-halothiophenes, in particular, can be less cooperative in Grignard formation compared to their 2-halo isomers.[3] Understanding and controlling the stability of the resulting organometallic species is paramount for reproducible and high-yielding synthetic outcomes.

The Grignard Reagent in Tetrahydrofuran: A Dynamic Existence

The choice of solvent is critical for the formation and stability of any Grignard reagent. Ethereal solvents like tetrahydrofuran (THF) are essential because they are aprotic and the lone pairs on the oxygen atom coordinate to the electrophilic magnesium center.[4] This solvation stabilizes the organomagnesium species, preventing its precipitation and maintaining its reactivity in solution.[4][5] THF is often preferred over diethyl ether due to its higher Lewis basicity, which can lead to more stable and soluble Grignard complexes.[6]

However, the composition of a Grignard reagent in solution is not as simple as the "RMgX" formula suggests. It exists in a dynamic equilibrium known as the Schlenk equilibrium , named after its discoverer, Wilhelm Schlenk.[7] This equilibrium involves the disproportionation of the Grignard reagent into a dialkylmagnesium species (MgR₂) and magnesium dihalide (MgX₂).

The position of this equilibrium is influenced by several factors, including the nature of the R group, the halide, the solvent, temperature, and concentration.[7] In THF, the equilibrium for many Grignard reagents tends to favor the monomeric RMgX species, but the presence of the other species can influence reactivity and stability.[6][7]

Caption: The Schlenk equilibrium in a THF solution of this compound.

Factors Governing the Stability of this compound

The practical utility of this compound hinges on its stability from the moment of its formation to its use in a subsequent reaction. The primary factors influencing its longevity are temperature, time, and atmospheric integrity.

Temperature: The Paramount Factor

Temperature is the most critical variable affecting the stability of this reagent. While the formation (synthesis) often requires heating to initiate, the subsequent storage and use should be conducted at low temperatures.

-

Thermal Decomposition: Grignard reagents, particularly those with complex organic moieties, can undergo thermal decomposition.[9] For many functionalized Grignard reagents, stability is only achieved for a limited time at very low temperatures, such as -78 °C.[10][11] While this compound is more robust than some highly functionalized analogues, its stability significantly decreases at temperatures above 0-5 °C. Long-term storage at room temperature is not recommended.

-

Reaction with THF: At elevated temperatures (e.g., refluxing THF), Grignard reagents can attack the THF solvent itself, leading to ring-opening and consumption of the active reagent. This is a slow process at room temperature but accelerates upon heating.

-

Side Reactions: Higher temperatures increase the rate of undesirable side reactions, such as Wurtz-type coupling, which leads to the formation of bithienyl species and reduces the yield of the desired Grignard reagent.

Concentration and Aging

The concentration of the Grignard solution can impact its stability and solubility.

-

Equilibrium Shifts: At higher concentrations, the Schlenk equilibrium can shift, and the formation of dimers and higher-order aggregates becomes more prevalent.[7] This can lead to changes in reactivity and, in some cases, precipitation. For 2-thienylmagnesium bromide in THF, the maximum practical concentration to avoid crystallization is around 1.4 M.[12]

-

Precipitation: Over time, especially if stored improperly, a fine grey precipitate of magnesium salts or decomposition products may form, indicating a decrease in the concentration of the active reagent. Solutions should ideally be used fresh or titrated before use if they have been stored.

Atmospheric Purity: The Absolute Requirement

Grignard reagents are highly reactive towards protic sources and oxygen.[13]

-

Moisture: Water will rapidly protonate the Grignard reagent, converting the carbanionic carbon into a C-H bond (forming 3-bromothiophene) and generating inactive magnesium salts. All glassware must be rigorously dried, and anhydrous solvents are mandatory.[4]

-

Oxygen: Atmospheric oxygen can react with Grignard reagents through a radical mechanism, leading to the formation of alkoxides (after workup, phenols or, in this case, thiophenols) and other oxidation byproducts.[13] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[14]

Synthesis and Handling: A Practical Workflow

The successful use of this compound begins with its correct preparation. The following workflow outlines a validated procedure.

Caption: A typical experimental workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

-

Magnesium turnings

-

2,3-Dibromothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal or 1,2-Dibromoethane (for initiation)

-

Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, nitrogen/argon line.

Procedure:

-

Preparation: Rigorously dry all glassware in an oven ( >120°C) overnight and assemble hot under a positive pressure of dry nitrogen or argon.

-

Charging the Flask: Place magnesium turnings (1.05 - 1.2 equivalents) in the flask. Add enough anhydrous THF to cover the magnesium.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface. Prepare a solution of 2,3-dibromothiophene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Addition: Add a small portion (approx. 5-10%) of the 2,3-dibromothiophene solution to the magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by bubble formation and a gentle reflux. Once initiated, add the remaining 2,3-dibromothiophene solution dropwise at a rate that maintains a steady but controlled reflux. The regioselectivity of magnesium insertion occurs preferentially at the more activated 2-position of the thiophene ring.

-

Completion: After the addition is complete, the reaction mixture is typically heated to ~50°C for an additional 1-2 hours to ensure complete consumption of the starting material.[14]

-

Storage: After cooling to room temperature, the dark grey-brown solution of the Grignard reagent can be used directly or transferred via cannula to a sealed, oven-dried storage vessel under an inert atmosphere. For storage longer than a few hours, it should be refrigerated at 2-8°C.

Assessing Reagent Viability: Titration

Given the potential for degradation, it is crucial to determine the exact concentration of the active Grignard reagent before use, especially if the solution has been stored. Simple titration is the most reliable method.

Protocol 2: Titration of Grignard Reagent

Materials:

-

Salicylic acid phenyl ester or Iodine (I₂)

-

Anhydrous THF

-

1,10-Phenanthroline (as indicator)

-

Standardized solution of sec-butanol in xylene

Procedure (using Salicylic Acid Phenyl Ester):

-

Dry a small flask and add a precisely weighed amount of salicylic acid phenyl ester.

-

Dissolve it in anhydrous THF under an inert atmosphere.

-

Add a few crystals of 1,10-phenanthroline as an indicator.

-

Slowly add the Grignard solution via syringe. The first equivalent of the Grignard deprotonates the phenol, while the second equivalent adds to the ester. The endpoint is a distinct color change.

-

The molarity is calculated based on the volume of Grignard solution required to react with two equivalents for each mole of the salicylic acid phenyl ester.

Potential Decomposition Pathways

Understanding how the reagent can fail is key to preventing it. Besides reaction with atmospheric contaminants, several intrinsic decomposition pathways exist.

Caption: Major decomposition pathways for this compound.

Summary and Recommendations

The stability of this compound in THF is not absolute but can be managed effectively through careful control of experimental parameters.

| Parameter | Condition | Rationale & Field Insights |

| Temperature | Storage: 2-8°C. Reaction: As low as the kinetics allow. | Low temperature is the single most effective way to inhibit decomposition pathways and reaction with the THF solvent.[10][11] |

| Atmosphere | Strictly inert (Dry N₂ or Ar). | Prevents rapid and irreversible decomposition via protonation by moisture or oxidation by air.[13] |

| Solvent | Anhydrous THF. | THF effectively solvates and stabilizes the Grignard reagent, keeping it in solution and reactive.[4][15] |

| Concentration | Typically 0.5 M - 1.0 M. | Balances reaction efficiency with solubility, avoiding potential precipitation issues seen at higher concentrations.[12] |

| Storage Time | Use as fresh as possible. | The reagent degrades over time. If stored for more than 24 hours, re-titration is strongly recommended to ensure accurate stoichiometry in subsequent reactions. |

By adhering to these principles—rigorous exclusion of air and moisture, careful temperature control, and routine quality control via titration—researchers can harness the full synthetic potential of this compound, ensuring reproducible and successful outcomes in their drug discovery and development endeavors.

References

-

De Angelis, F., & Sgamellotti, A. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. [Link]

-

Swiss, K., et al. (2019). Why is THF used in Grignard? Quora. [Link]

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics, ACS Publications. [Link]

-

Wikipedia. (n.d.). Schlenk equilibrium. Wikipedia. [Link]

-

International Journal of Advanced Research in Science and Engineering. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse. [Link]

-

The Hive. (n.d.). Solvents and Stabilization in Grignard Reactions. Hive Chemistry Discourse. [Link]

-

Various Authors. (2014). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method? ResearchGate. [Link]

-

Janssen, M. H. A., et al. (2001). Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl. Organic Process Research & Development, ACS Publications. [Link]

-

Lee, J.-S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, ACS Publications. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for related research. The Royal Society of Chemistry. [Link]

-

Lee, J.-S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]

-

LookChem. (n.d.). 2-Thienylmagnesium bromide. LookChem. [Link]

-

Chen, J.-R., et al. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ACS Chemical Health & Safety. [Link]

-

LibreTexts. (2023). 23.3B: Magnesium. Chemistry LibreTexts. [Link]

-

Lee, J.-S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]

-

Federal Institute for Materials Research and Testing (BAM). (n.d.). Calorimetric investigation of the formation of Grignard reagents. BAM. [Link]

-

Reddit. (2017). Grignard decomposition. r/chemistry on Reddit. [Link]

-

Fischer, S., et al. (2021). One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. Chemistry – A European Journal, via PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Thienylmagnesium bromide|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reddit.com [reddit.com]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

3-Bromo-2-thienylmagnesium bromide CAS number

An In-depth Technical Guide to 3-Bromo-2-thienylmagnesium Bromide: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a crucial Grignard reagent for the synthesis of functionalized thiophene derivatives. Thiophenes are a cornerstone in medicinal chemistry and materials science, and the ability to selectively functionalize the thiophene ring is of paramount importance. This document details the preferred synthetic methodology for this reagent, moving beyond classical Grignard formation to the more efficient and regioselective halogen-magnesium exchange pathway. We will explore the underlying principles of its synthesis, provide detailed experimental protocols, and discuss its application in pivotal cross-coupling reactions, such as the Kumada-Corriu coupling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Characteristics and Identification

This compound is a highly reactive organometallic compound. As is common for many Grignard reagents, it is typically prepared and used in situ as a solution in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. Consequently, a dedicated CAS number for the isolated compound is not commonly available. Identification and quantification are typically performed via titration of the resulting solution. The primary precursor for its synthesis, 2,3-dibromothiophene, is well-characterized.

Table 1: Key Compound Identifiers and Properties

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Molecular Formula | C₄H₂Br₂MgS | N/A |

| Molecular Weight | 264.24 g/mol | N/A |

| Appearance | Typically a grey to brown solution in THF or Et₂O | [1] |

| Precursor | 2,3-Dibromothiophene | [2][3] |

| Precursor CAS No. | 3140-93-0 | [2][3] |

| Precursor Formula | C₄H₂Br₂S | [2][3] |

| Precursor Mol. Wt. | 241.93 g/mol | [3] |

Synthesis: The Halogen-Magnesium Exchange Advantage

Direct formation of a Grignard reagent from 3-bromothiophene and magnesium metal is known to be challenging and often results in low yields.[4] The C-Br bond at the 3-position of the thiophene ring is less reactive compared to the bond at the 2-position. A more robust and highly regioselective strategy involves the use of a precursor with differential halogen reactivity, namely 2,3-dibromothiophene.

The key to this synthesis is the significant difference in reactivity between the C-Br bonds at the α (2-position) and β (3-position) carbons of the thiophene ring in a halogen-magnesium exchange reaction.[5] The bromine at the 2-position is substantially more labile, allowing for its selective exchange with a commercial Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), leaving the bromine at the 3-position intact.

Precursor Synthesis: Preparation of 2,3-Dibromothiophene

The starting material, 2,3-dibromothiophene, can be synthesized from the more readily available 3-bromothiophene. A common laboratory-scale method involves the electrophilic bromination of 3-bromothiophene using N-bromosuccinimide (NBS) with a catalytic amount of a strong acid like perchloric acid.[3]

Workflow for this compound Formation

The overall synthetic workflow is a two-step process starting from 3-bromothiophene, with the critical step being the selective halogen-magnesium exchange.

Caption: Synthetic workflow from 3-bromothiophene to the target Grignard reagent.

Detailed Experimental Protocol: Synthesis via Halogen-Magnesium Exchange

This protocol is a representative procedure and should be performed by qualified personnel under an inert atmosphere with appropriate safety precautions.

Materials:

-

2,3-Dibromothiophene (1.0 eq)

-

Isopropylmagnesium chloride solution (e.g., 2.0 M in THF, 1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line glassware, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

-

Reagent Addition: To the flask, add 2,3-dibromothiophene followed by anhydrous THF to create a solution of approximately 0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Exchange Reaction: While stirring vigorously, add the isopropylmagnesium chloride solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The formation of the Grignard reagent is typically indicated by a color change.

-

Confirmation and Use: The resulting solution of this compound is now ready for use in subsequent reactions. Its concentration can be determined by titration (e.g., with I₂) if required for precise stoichiometry.

Synthetic Applications: A Gateway to 2,3-Disubstituted Thiophenes

This compound is a potent nucleophile primarily used in cross-coupling reactions to form new carbon-carbon bonds at the 2-position of the thiophene ring. The remaining bromine at the 3-position serves as a synthetic handle for subsequent functionalization, enabling the programmed construction of complex 2,3-disubstituted thiophenes.

Kumada-Corriu Cross-Coupling

The Kumada-Corriu coupling is a foundational cross-coupling reaction that pairs a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[6][7] This reaction is particularly advantageous due to the direct use of the Grignard reagent, making it an economical and straightforward process.[8] this compound can be effectively coupled with a variety of aryl, heteroaryl, or vinyl halides.

The catalytic cycle, typically involving a Pd(0)/Pd(II) or Ni(0)/Ni(II) manifold, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Caption: Generalized catalytic cycle for the Kumada-Corriu cross-coupling reaction.

Detailed Experimental Protocol: Kumada Coupling Example

This protocol is a representative procedure for coupling the generated Grignard reagent with an aryl bromide.

Materials:

-

Solution of this compound (from Section 2.3, 1.2 eq)

-

Aryl Bromide (e.g., 4-bromoanisole, 1.0 eq)

-

Pd(dppf)Cl₂ or Ni(dppp)Cl₂ (1-5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Catalyst Setup: In a separate, inert-atmosphere flask, dissolve the aryl bromide and the palladium or nickel catalyst in anhydrous THF.

-

Grignard Addition: To this stirred solution, add the previously prepared this compound solution dropwise at room temperature.

-

Reaction Monitoring: The reaction is often exothermic. It can be stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive it to completion.[9] Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-bromothiophene product.

Other Applications

-

Negishi Coupling: The Grignard reagent can be transmetalated with a zinc salt (e.g., ZnCl₂) to form the corresponding organozinc reagent. This species often exhibits greater functional group tolerance in subsequent palladium-catalyzed Negishi couplings.[10][11]

-

Reaction with Electrophiles: As a classic Grignard reagent, it reacts readily with a wide range of electrophiles, including aldehydes, ketones, esters, and CO₂, to install a 3-bromothienyl moiety.[12][13]

Safety and Handling

-

Grignard Reagents: Are highly flammable and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere.[14]

-

Precursors: 2,3-Dibromothiophene is considered moderately toxic and an irritant.[2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. THF can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free, anhydrous solvents.

Conclusion

This compound is a pivotal intermediate for the synthesis of 2,3-disubstituted thiophenes. While its direct synthesis is problematic, the halogen-magnesium exchange from 2,3-dibromothiophene offers a reliable, efficient, and highly regioselective alternative. Its utility in modern synthetic chemistry, particularly in robust C-C bond-forming reactions like the Kumada coupling, underscores its importance. The ability to subsequently functionalize the C3-Br bond provides a logical and powerful pathway for the creation of complex molecules for pharmaceutical and materials science applications.

References

- 2,3-Dibromothiophene.Google Arts & Culture.

-

Brandsma, L., & Verkruijsse, H. D. 3,4 -Dibromothiophene from 2-Bromothiophene. Synthetic Communications.[Link]

-

Sice, J. 3-Bromothiophene. Organic Syntheses.[Link]

-

Kumada coupling. Wikipedia.[Link]

-

Kumada Coupling. NROChemistry.[Link]

-

Negishi coupling. Wikipedia.[Link]

-

Various Authors. Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method? ResearchGate.[Link]

-

Derksen, J. S., et al. Process Design and Scale-Up of the Synthesis of 2,2‘:5‘,2‘‘-Terthienyl. Organic Process Research & Development.[Link]

-

Kalyani, D., et al. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. National Institutes of Health.[Link]

-

Supplementary Information. The Royal Society of Chemistry.[Link]

-

Kumada Coupling. Organic Chemistry Portal.[Link]

-

Kinde, A. A., et al. Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide. ResearchGate.[Link]

-

NORMANT, H. 6-CHLORO-1-HEXENE. Organic Syntheses.[Link]

-

2-Thienylmagnesium bromide. LookChem.[Link]

-

Experiment 25 – The Grignard Reaction. University of Colorado Boulder, Department of Chemistry.[Link]

-

Halogen-Magnesium Exchange. The Royal Society of Chemistry.[Link]

-

Weires, A. G., et al. Nickel-Catalyzed Negishi Arylations of Propargylic Bromides: A Mechanistic Investigation. Journal of the American Chemical Society.[Link]

-

Dai, X., et al. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health.[Link]

-

Grignard Reagent Synthesis Reaction Mechanism. YouTube.[Link]

-

2-Thienylmagnesium bromide solution, 1.0 M in THF. Ottokemi.[Link]

Sources

- 1. Kumada Coupling | NROChemistry [nrochemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,3-Dibromothiophene synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. 3-Methyl-2-thienylmagnesium bromide 0.5M tetrahydrofuran 95184-07-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-2-thienylmagnesium Bromide

Abstract

Thiophene derivatives are foundational scaffolds in a multitude of applications, from pharmaceuticals to organic electronics.[1] The precise functionalization of the thiophene ring is paramount for tuning the physicochemical properties of these molecules. This guide provides a comprehensive technical overview of 3-Bromo-2-thienylmagnesium bromide, a pivotal intermediate for the synthesis of 2,3-disubstituted thiophenes. We will explore its regioselective preparation, stability, and detailed reactivity profile, including its application in cross-coupling reactions and reactions with a variety of electrophiles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Strategic Importance of 2,3-Disubstituted Thiophenes

The thiophene nucleus is a privileged structure in medicinal chemistry and materials science, prized for its ability to act as a bioisostere for phenyl rings and for the unique electronic properties it imparts to conjugated polymers.[1] While 2,5-disubstituted thiophenes are readily accessible, the synthesis of unsymmetrically substituted 2,3-isomers presents a more complex synthetic challenge. Mastering the regiocontrolled introduction of functional groups at these adjacent positions is critical for creating novel molecular architectures.

This compound emerges as a cornerstone reagent in this context. It serves as a potent nucleophile at the C2 position while retaining an electrophilic handle (the C3-bromine) for subsequent transformations. This dual reactivity allows for a programmed, stepwise functionalization of the thiophene core, unlocking a vast chemical space for drug discovery and materials innovation.

Preparation: Regioselective Synthesis of this compound

The primary challenge in preparing this compound lies in achieving regioselective metalation of the starting material, 2,3-dibromothiophene. The carbon-halogen bond at the C2 (alpha) position of thiophene is inherently more reactive towards both direct magnesium insertion and halogen-metal exchange than the bond at the C3 (beta) position. This reactivity difference is the key to a selective synthesis.

The most reliable and widely used method is the Magnesium-Halogen Exchange . This technique avoids the harsh conditions and potential side reactions of direct magnesium insertion by using a more soluble and reactive organomagnesium reagent, such as isopropylmagnesium chloride, to perform the exchange.

Causality in Experimental Design:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water and air, which rapidly quench the reagent.[2] All glassware must be rigorously dried (flame- or oven-dried) and the reaction must be conducted under a positive pressure of an inert gas (e.g., Nitrogen or Argon). Solvents must be anhydrous.

-

Choice of Solvent: Tetrahydrofuran (THF) or diethyl ether are the solvents of choice.[3][4] They are crucial for solvating and stabilizing the Grignard reagent through coordination with the magnesium center.[2]

-

Temperature Control: Halogen-metal exchange reactions are typically performed at low temperatures (e.g., -10 °C to 0 °C) to minimize side reactions, such as the formation of the di-Grignard reagent or decomposition.

Experimental Protocol: Preparation via Halogen-Metal Exchange

This protocol describes a standard laboratory-scale preparation.

Reagents & Equipment:

-

Three-neck round-bottom flask, flame-dried under vacuum

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon)

-

Syringes and needles

-

2,3-Dibromothiophene (1.0 eq)

-

Isopropylmagnesium chloride solution (e.g., 2.0 M in THF, 1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: Assemble the dry three-neck flask with a stirrer, a rubber septum, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Addition: Charge the flask with a solution of 2,3-dibromothiophene in anhydrous THF.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Grignard Addition: Add the isopropylmagnesium chloride solution dropwise to the stirred thiophene solution over 30-60 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of the Grignard reagent is typically rapid.

-

Confirmation (Optional): The concentration of the prepared Grignard reagent can be determined by titration (e.g., with I₂ and sodium thiosulfate).

-

Usage: The resulting pale yellow to light brown solution of this compound is typically used immediately in the next synthetic step.

Visualizing the Preparation Workflow

Caption: Workflow for the regioselective synthesis of the target Grignard reagent.

Reactivity Profile I: Transition Metal-Catalyzed Cross-Coupling

The C-Mg bond at the C2 position makes this compound an excellent nucleophile for cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon bonds.

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[5] It is a highly effective method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

Mechanism Overview: The widely accepted catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X).[3][4]

-

Transmetalation: The organic group from the Grignard reagent (the 3-bromo-2-thienyl moiety) is transferred to the metal center, displacing the halide.[4]

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active M(0) catalyst.[3]

Caption: The catalytic cycle of the Kumada cross-coupling reaction.

Experimental Protocol: Ni-Catalyzed Kumada Coupling with an Aryl Bromide

Reagents & Equipment:

-

Solution of this compound (from Part 2, 1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Ni(dppp)Cl₂ (1-5 mol%)

-

Anhydrous THF or Diethyl Ether

Procedure:

-

Setup: In a separate, dry, inert-gas-filled flask, dissolve the aryl bromide and the Ni(dppp)Cl₂ catalyst in anhydrous THF.

-

Cooling: Cool the catalyst/aryl bromide mixture to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the previously prepared this compound solution to the stirred catalyst mixture via cannula or syringe.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl or saturated aqueous NH₄Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Negishi Coupling

For substrates with sensitive functional groups, the Negishi coupling is often preferred due to the milder nature of the organozinc reagents compared to Grignard reagents.[6] This reaction involves the palladium-catalyzed coupling of an organozinc compound with an organic halide.[6]

Strategy: The this compound is first converted in situ to the corresponding organozinc reagent by transmetalation with a zinc salt, typically ZnCl₂ or ZnBr₂.

Experimental Protocol: In-Situ Transmetalation and Negishi Coupling

Procedure:

-

Organozinc Formation: To the freshly prepared solution of this compound in THF at 0 °C, add a solution of anhydrous ZnCl₂ (1.1 eq) in THF. Stir the mixture for 1 hour at room temperature to ensure complete transmetalation.

-

Coupling Reaction: In a separate flask, add the organic halide (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to anhydrous THF.

-

Addition: Transfer the prepared organozinc solution to the flask containing the halide and catalyst.

-

Reaction & Work-up: Heat the reaction mixture (typically 50-65 °C) until the starting material is consumed. The work-up and purification follow a similar procedure to the Kumada coupling.

| Parameter | Kumada Coupling | Negishi Coupling (via Grignard) |

| Nucleophile | R-MgX | R-ZnX |

| Reactivity | Very high, strong base | High, moderate base |

| Functional Group Tolerance | Lower (intolerant of acidic protons, esters, etc.)[3] | Higher (tolerates esters, ketones, nitriles)[6] |

| Catalyst | Ni or Pd[5] | Primarily Pd[6] |

| Typical Substrates | Aryl/vinyl bromides, iodides, triflates | Aryl/vinyl/alkyl halides and triflates |

Reactivity Profile II: Reactions with Electrophiles

As a classic Grignard reagent, this compound reacts readily with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Reactions with Carbonyl Compounds

-

Aldehydes: React to form secondary alcohols.

-

Ketones: React to form tertiary alcohols.

-

Esters & Acid Chlorides: Typically react twice to yield tertiary alcohols, though reaction with acid chlorides can sometimes be stopped at the ketone stage at low temperatures.

-

Carbon Dioxide (CO₂): A standard method for forming carboxylic acids. Bubbling dry CO₂ gas through the Grignard solution, or pouring the solution over crushed dry ice, followed by an acidic work-up, yields 3-bromo-2-thiophenecarboxylic acid.

General Protocol for Reaction with an Aldehyde:

-

Dissolve the aldehyde (1.0 eq) in anhydrous THF in a dry, inert-gas-filled flask and cool to 0 °C.

-

Slowly add the solution of this compound (1.1 eq).

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl.

-

Perform a standard aqueous work-up and extraction, followed by purification.

Sequential Functionalization: A Powerful Synthetic Strategy

The true utility of this compound lies in the ability to perform sequential reactions. First, the C2-Mg bond is reacted with an electrophile or a cross-coupling partner. The resulting product, a 2-substituted-3-bromothiophene, can then undergo a second functionalization at the C3 position, often via another cross-coupling reaction (e.g., Suzuki, Stille, or a second Kumada coupling).

Caption: A strategic workflow for synthesizing 2,3-disubstituted thiophenes.

Conclusion

This compound is a robust and highly versatile reagent for the synthesis of complex thiophene-containing molecules. Its preparation via regioselective magnesium-halogen exchange is efficient and reliable. The reactivity profile is dominated by its powerful nucleophilicity at the C2 position, enabling a wide array of transformations from cross-coupling to reactions with classic electrophiles. The retained C3-bromo substituent makes it an ideal building block for sequential functionalization strategies, providing a clear and logical pathway to novel 2,3-disubstituted thiophenes for application in drug discovery and materials science.

References

-

Wikipedia. Kumada coupling. [Link]

-

NROChemistry. Kumada Coupling. [Link]

-

Wikipedia. Grignard reagent. [Link]

-

PubMed Central. Thiophene-Based Trimers and Their Bioapplications: An Overview. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

Wikipedia. Metal–halogen exchange. [Link]

Sources

Introduction: The Strategic Importance of Functionalized Thienyl Organometallics

An In-depth Technical Guide to the Synthesis and Utility of 3-Bromo-2-thienylmagnesium bromide

Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The ability to introduce specific functionalities onto the thiophene ring with high regioselectivity is paramount for the synthesis of complex molecular architectures. Organometallic reagents derived from thiophenes, particularly Grignard reagents, are powerful intermediates that enable the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide focuses on a specific and highly valuable, yet challenging, member of this class: This compound . The "discovery" of this reagent is not marked by a single seminal event but rather by the development of synthetic strategies that overcome the inherent challenges of its formation. The core of this discovery lies in achieving regioselective magnesiation of a dibrominated thiophene precursor, a process that is not trivial.

This document will provide a comprehensive overview of the synthesis, characterization, and application of this compound, offering insights into the underlying chemical principles and practical considerations for its use in research and development.

The Precursor: 2,3-Dibromothiophene

The journey to this compound begins with its precursor, 2,3-dibromothiophene [1]. The structure of this starting material is crucial, as the differential reactivity of the two bromine atoms is the key to the selective formation of the desired Grignard reagent.

| Property | Value |

| Molecular Formula | C₄H₂Br₂S |

| Molecular Weight | 241.93 g/mol |

| CAS Number | 3140-93-0 |

| Appearance | Flammable liquid |

The Challenge and "Discovery": Regioselective Magnesiation

The "discovery" of a reliable route to this compound is intrinsically linked to understanding and controlling the regioselectivity of the Grignard formation reaction on 2,3-dibromothiophene. The carbon-bromine bonds at the α (2 and 5) positions of the thiophene ring are generally more reactive towards magnesium insertion than those at the β (3 and 4) positions. This is due to the higher acidity of the α-protons and the ability of the sulfur atom to stabilize an adjacent carbanion or organometallic center.

This differential reactivity allows for the selective formation of the Grignard reagent at the 2-position, leaving the bromine atom at the 3-position intact. This retained bromine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions or other transformations.

Diagram of Regioselective Grignard Formation

Caption: Regioselective formation of the Grignard reagent.

Synthetic Protocols for this compound

The successful synthesis of this compound hinges on careful control of reaction conditions to favor the selective insertion of magnesium at the 2-position of 2,3-dibromothiophene.

Protocol 1: Direct Insertion of Magnesium

This is the most common method for preparing Grignard reagents and relies on the direct reaction of an organic halide with magnesium metal.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (nitrogen or argon) to remove any traces of moisture.

-

Magnesium Activation: Magnesium turnings are placed in the flask. Activation of the magnesium is critical for initiating the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane[2]. The appearance of bubbles (in the case of 1,2-dibromoethane) or the disappearance of the iodine color indicates activation.

-

Reaction Initiation: A small amount of a solution of 2,3-dibromothiophene in anhydrous tetrahydrofuran (THF) is added to the activated magnesium. The reaction is initiated, which is often observed by a gentle reflux or a change in the appearance of the solution.

-

Addition of Precursor: The remaining solution of 2,3-dibromothiophene in THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated for a period to ensure complete conversion. The resulting greyish solution of this compound is then used in situ for subsequent reactions.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water and alcohols[3]. Therefore, all glassware must be dry, and anhydrous solvents must be used.

-

Solvent: Tetrahydrofuran (THF) is a common solvent for Grignard reagent formation as it is an ether that can solvate the magnesium center, stabilizing the Grignard reagent[2].

-

Magnesium Activation: The surface of magnesium metal is often coated with a layer of magnesium oxide, which passivates it. Activating agents are used to break through this layer and expose the fresh metal surface to the organic halide[2].

Protocol 2: Halogen-Magnesium Exchange

An alternative to the direct insertion of magnesium is the halogen-magnesium exchange reaction. This method can be particularly useful for substrates where direct insertion is sluggish or leads to side products. In this approach, a more reactive Grignard reagent, such as isopropylmagnesium chloride, is used to exchange with the bromine atom of the substrate.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is set up under an inert atmosphere as described above.

-

Addition of Substrate: A solution of 2,3-dibromothiophene in anhydrous THF is added to the flask and cooled, typically to a low temperature (e.g., -20 °C to 0 °C).

-

Addition of Exchange Reagent: A solution of a reactive Grignard reagent, such as isopropylmagnesium chloride or bromide, is added dropwise to the cooled solution of the dibromothiophene.

-

Equilibration and Use: The reaction mixture is stirred at the low temperature for a specific period to allow the halogen-magnesium exchange to occur. The resulting solution of this compound is then ready for use.

Advantages of Halogen-Magnesium Exchange:

-

Milder Conditions: This method can often be performed at lower temperatures than direct insertion, which can be advantageous for sensitive substrates.

-

Improved Functional Group Tolerance: In some cases, halogen-magnesium exchange can be more tolerant of other functional groups present in the molecule.

Characterization and Quantification

Due to their reactive nature, Grignard reagents are typically not isolated. Therefore, it is essential to determine the concentration of the prepared solution before its use in a subsequent reaction.

Titration Method:

A common method for quantifying Grignard reagents is by titration against a standard solution of a compound with a mobile proton, often in the presence of an indicator.

-

An accurately measured aliquot of the Grignard solution is taken and diluted with anhydrous THF.

-

A small amount of an indicator, such as 1,10-phenanthroline, is added.

-

The solution is then titrated with a standard solution of a secondary alcohol, such as sec-butanol in xylene, until a color change is observed.

Synthetic Utility and Applications

This compound is a versatile intermediate in organic synthesis. The magnesium-bearing carbon acts as a potent nucleophile, while the bromine atom at the 3-position provides a site for further functionalization, most commonly through transition metal-catalyzed cross-coupling reactions.

Diagram of Synthetic Applications

Caption: Key reaction pathways for this compound.

Examples of Reactions:

-

Reaction with Aldehydes and Ketones: this compound reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. These alcohols are valuable intermediates in the synthesis of more complex molecules.

-

Suzuki Coupling: Following the initial reaction of the Grignard moiety, the remaining bromine atom at the 3-position can participate in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids to form biaryl structures. This is a common strategy in the synthesis of conjugated materials and pharmaceutical compounds[4][5].

-

Kumada Coupling: The bromine at the 3-position can also be used in nickel-catalyzed Kumada coupling reactions with other Grignard reagents.

Safety and Handling

-

Air and Moisture Sensitivity: Grignard reagents are highly sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere using Schlenk line techniques or in a glovebox.

-

Flammability: The solvents used for Grignard reactions, such as THF and diethyl ether, are highly flammable. Reactions should be conducted in a well-ventilated fume hood, away from sources of ignition.

-

Reactivity: Grignard reagents are highly reactive and can react violently with water and other protic substances. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The "discovery" of this compound is a testament to the ingenuity of synthetic chemists in controlling the reactivity of multifunctional molecules. While not a singular event, the development of reliable and regioselective methods for its synthesis from 2,3-dibromothiophene has provided the scientific community with a powerful tool for the construction of complex thiophene-containing molecules. Its utility in nucleophilic additions and as a precursor in cross-coupling reactions has solidified its importance in the fields of drug discovery and materials science. A thorough understanding of the principles of its formation and handling is essential for any researcher aiming to leverage the synthetic potential of this versatile reagent.

References

-

ResearchGate. (2014). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

American Chemical Society. (n.d.). Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl. Retrieved from [Link]

-

American Chemical Society. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Retrieved from [Link]

-

ResearchGate. (2025). Reactivity of[6]Benzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

LookChem. (n.d.). 2-Thienylmagnesium bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thienylmagnesium bromide. Retrieved from [Link]

-

Ottokemi. (n.d.). 2-Thienylmagnesium bromide solution, 1.0 M in THF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

-

MDPI. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. Retrieved from [Link]

-

PubMed. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Retrieved from [Link]

-

ResearchGate. (2025). Selective Metallation of 3-Halothiophenes: Practical Methods for the Synthesis of 2-Bromo-3-formylthiophene. Retrieved from [Link]

-

ChemBK. (2024). 2-Thienylmagnesium bromide solution. Retrieved from [Link]

Sources

- 1. 2,3-Dibromothiophene | C4H2Br2S | CID 76590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. Grignard Reagents | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Handling and Storage of 3-Bromo-2-thienylmagnesium Bromide Solution

For researchers, scientists, and professionals in drug development, the precise and safe handling of organometallic reagents is paramount. Among these, Grignard reagents, such as 3-Bromo-2-thienylmagnesium bromide, are powerful tools in synthetic chemistry, enabling the formation of carbon-carbon bonds. However, their utility is matched by their reactivity, necessitating a thorough understanding of their properties for safe and effective use. This guide provides a comprehensive overview of the essential protocols for the handling and storage of this compound solution, grounded in established safety procedures and chemical principles.

Understanding the Reagent: Chemical Properties and Reactivity

This compound is an organomagnesium halide, commonly known as a Grignard reagent. It is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF). The THF solvent is not merely a carrier; it plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center.[1][2] This coordination is essential for maintaining the reagent's solubility and reactivity.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C4H2Br2MgS | [3] |

| Appearance | Clear yellow to brown solution | [4] |

| Solvent | Typically Tetrahydrofuran (THF) | [5][6] |

| Density (of 1.0M in THF) | ~1.011 g/mL at 25 °C | [5][6] |

The primary hazard associated with this compound, like all Grignard reagents, is its pyrophoric nature.[7] These reagents can ignite spontaneously upon contact with air and react violently with water.[8] This reactivity stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the thienyl ring, making it a potent nucleophile and a strong base.

The following diagram illustrates the general hazards associated with Grignard reagents:

Caption: Primary reactivity hazards of Grignard reagents.

Prudent Storage: Maintaining Stability and Potency

Proper storage is the first line of defense in maintaining the integrity of the this compound solution and ensuring laboratory safety.

Core Storage Principles:

-

Inert Atmosphere: The reagent must be stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric oxygen and moisture.[9] Commercial suppliers typically package these solutions in bottles with a septum-sealed cap (e.g., AcroSeal™ or Sure/Seal™) to facilitate the withdrawal of the reagent without exposing the bulk to air.[10][11]

-

Temperature Control: It is advisable to store the solution in a cool, dry, and well-ventilated area, away from sources of heat or ignition. Refrigeration (2-8°C) is often recommended to minimize solvent evaporation and potential side reactions.[4]

-

Secondary Containment: Store the reagent bottle in a compatible secondary container to contain any potential leaks or spills.

-

Peroxide Formation: The THF solvent is prone to forming explosive peroxides over time, especially when exposed to air and light.[8][10] It is crucial to date the bottle upon receipt and opening and to test for peroxides periodically, especially if the solution has been stored for an extended period.

Safe Handling: A Step-by-Step Approach

All manipulations involving this compound solution must be conducted with strict adherence to safety protocols to mitigate the risks of fire and chemical burns.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when working with pyrophoric reagents.[12]

-

Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[9][12]

-

Hand Protection: Wear nitrile gloves for incidental contact, but for transfers, it is highly recommended to wear a pair of fire-resistant gloves over the nitrile gloves.[9][13]

-

Body Protection: A fire-resistant lab coat is required.[9] Avoid synthetic clothing that can melt and adhere to the skin in case of a fire.[13]

-

Footwear: Fully enclosed shoes are mandatory.[9]

Engineering Controls

-

Fume Hood or Glove Box: All transfers and reactions must be performed in a certified chemical fume hood with the sash positioned as low as possible or within a glove box under an inert atmosphere.[9]

-

Emergency Equipment: Ensure that a safety shower, eyewash station, and an appropriate fire extinguisher (Class D for metal fires, or powdered lime/sand) are readily accessible.[12]

Reagent Transfer Techniques

The goal of any transfer is to move the solution from the storage bottle to the reaction vessel without exposure to air or moisture. The two primary methods for this are the syringe transfer for smaller volumes and the cannula transfer for larger volumes.

Syringe Transfer Workflow:

Caption: Workflow for transferring Grignard reagents via syringe.

Detailed Protocol for Syringe Transfer (< 50 mL):

-

Preparation:

-

Ensure all glassware, syringes, and needles are thoroughly dried in an oven and allowed to cool in a desiccator.

-

Assemble the reaction apparatus and purge with an inert gas (nitrogen or argon).

-

Securely clamp the Grignard reagent bottle to a stand within the fume hood.[13]

-

-

Syringe Preparation:

-

Select a Luer-lock syringe with a volume at least double the amount of reagent to be transferred.[7]

-

Attach a long, dry needle (18-gauge or larger is recommended to avoid clogging).[13]

-

Flush the syringe with inert gas by drawing the gas from the inert line and expelling it into the fume hood three times.

-

-

Reagent Withdrawal:

-

Puncture the septum of the reagent bottle with the needle.

-

Carefully draw the desired volume of the Grignard solution into the syringe.

-

Before withdrawing the needle from the bottle, draw a small amount of inert gas from the headspace into the syringe. This creates a protective gas bubble at the needle tip.

-

-

Transfer to Reaction Vessel:

-

Swiftly transfer the syringe to the reaction vessel and puncture the septum.

-

First, inject the inert gas bubble to clear the headspace, then slowly add the Grignard solution to the reaction mixture, often while cooling the reaction vessel in an ice bath to control the reaction rate.[13]

-

-

Syringe Cleaning:

-

Immediately after transfer, draw a dry, inert solvent (like THF or hexane) into the syringe to rinse it.

-

Expel the solvent into a separate flask containing a quenching agent like isopropanol. Repeat this rinse cycle.

-

Quality Control: Titration to Determine Molarity

The concentration of Grignard reagents can decrease over time due to degradation. Therefore, it is crucial to determine the accurate molarity of the solution before use in a stoichiometrically sensitive reaction. Several titration methods are available.

Common Titration Methods:

| Titration Method | Principle | Endpoint Indication | Reference |

| Direct Titration with Indicator | A protic substance (e.g., sec-butanol, (-)-menthol) reacts with the Grignard reagent in the presence of an indicator (e.g., 1,10-phenanthroline). | Disappearance of the colored complex formed between the Grignard and the indicator. | [14][15] |

| Iodine Titration | The Grignard reagent reacts with a known amount of iodine. | The disappearance of the brown iodine color to a colorless or light yellow endpoint. | [16][17] |

| Acid-Base Back Titration | The Grignard reagent is quenched with a known excess of a standardized acid. The remaining acid is then titrated with a standardized base. | Color change of a pH indicator (e.g., phenolphthalein). | [14] |

Experimental Protocol: Direct Titration with (-)-Menthol and 1,10-Phenanthroline

This method is convenient as (-)-menthol is a non-hygroscopic solid.

-

Preparation:

-

Under an inert atmosphere, add a small crystal (~2-3 mg) of 1,10-phenanthroline to a dry flask equipped with a stir bar.[18]

-

Add a known volume of dry THF (e.g., 5 mL) via syringe.

-

Prepare a standardized solution of (-)-menthol in dry THF (e.g., 1.0 M).

-

-

Titration:

-

Add a precisely known volume (e.g., 1.00 mL) of the this compound solution to the flask containing the indicator. A distinct color (often rust-red or violet) should appear.[15][18]

-

Slowly add the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously.

-

The endpoint is reached when the color of the solution disappears permanently.

-

-

Calculation:

-

Molarity of Grignard = (Molarity of Menthol × Volume of Menthol) / Volume of Grignard

-

Quenching and Disposal: The Final Step

After a reaction is complete, or for the disposal of excess reagent and contaminated materials, a controlled quenching process is necessary.

The Dangers of Improper Quenching:

Quenching is a highly exothermic process. Rapid addition of the quenching agent can lead to a violent, uncontrolled reaction, potentially causing a "volcano" effect where the reaction mixture is forcefully ejected from the flask.[19] An induction period, where the reaction starts slowly before accelerating rapidly, is common and must be respected.[20]

Controlled Quenching Protocol:

-

Cooling: Cool the reaction vessel in an ice-water bath.[19]

-

Dilution: If the reaction mixture is concentrated, dilute it with an anhydrous solvent like THF to help dissipate heat.[19]

-

Slow Addition: Slowly and dropwise, add a quenching agent. Common choices include:

-

Patience: Add the quenching agent very slowly, allowing the exotherm to subside between additions.[20] Do not increase the rate of addition if the reaction does not start immediately.[20]

-

Final Neutralization: Once the reactive Grignard reagent is consumed, the mixture can be neutralized and worked up or disposed of according to institutional guidelines.[11]

Empty reagent bottles must never be opened directly to the atmosphere.[12] They should be rinsed under an inert atmosphere with a dry solvent, and the rinsings must be quenched carefully before the bottle is cleaned and disposed of.[12][13]

By adhering to these principles of prudent storage, safe handling, and controlled quenching, researchers can confidently and safely utilize the synthetic power of this compound solution, ensuring both the integrity of their experiments and the safety of the laboratory environment.

References

- UCLA Chemistry & Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents.

- Pacific Northwest National Laboratory. Handling Pyrophoric Reagents.

-

University of Nebraska-Lincoln Environmental Health and Safety. Safe Handling of Pyrophoric Materials. Retrieved from [Link]

-

Oregon State University Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]

- National Institutes of Health Office of Research Services. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.

- Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.

-

Scribd. Titration Grignard and BuLi. Retrieved from [Link]

- Open Access Journals. A Report on Reagents and its Quenching Methods.

-

Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. Retrieved from [Link]

-

ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]

- KGROUP. (2006). Quenching Reactive Substances.

-

Organic Syntheses. Procedure for Titration of Grignard Reagent. Retrieved from [Link]

-

Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Retrieved from [Link]

-

ACS Publications. The Grignard Reagents. Retrieved from [Link]

-

Reddit. (2016). THF vs ether in Grignard synthesis. Retrieved from [Link]

-

Quora. (2021). Why doesn't Grignard reagent not react with tetrahydrofuran?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How are Grignard reagents stable in an ethereal solution?. Retrieved from [Link]

- International Journal of Advanced Research in Science and Engineering. APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS.

- Alfa Aesar. (2009). Material Safety Data Sheet for Phenylmagnesium bromide, 3M in ether.

-

Fisher Scientific. Safety Data Sheet for 3-Methyl-2-thienylmagnesium bromide, 0.5M solution in THF. Retrieved from [Link]

-

Organic Syntheses. Allylmagnesium bromide. Retrieved from [Link]

-

Ottokemi. 2-Thienylmagnesium bromide solution, 1.0 M in THF. Retrieved from [Link]

-

Organic Syntheses. 3-cyclohexyl-2-bromopropene. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-METHYL-2-THIENYLMAGNESIUM BROMIDE CAS#: 95184-07-9 [amp.chemicalbook.com]

- 5. 2-チエニルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 6. Manufacturers of 2-Thienylmagnesium bromide solution, 1.0 M in THF, CAS 5713-61-1, T 2807, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. ors.od.nih.gov [ors.od.nih.gov]

- 8. home.miracosta.edu [home.miracosta.edu]

- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 10. fishersci.com [fishersci.com]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 13. pnnl.gov [pnnl.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chemtips.wordpress.com [chemtips.wordpress.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. scribd.com [scribd.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Strategic Synthesis of 2,3-Disubstituted Thiophenes via Kumada Coupling with 3-Bromo-2-thienylmagnesium bromide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2,3-disubstituted thiophene scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic electronic materials.[1] This technical guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds using a robust and versatile methodology: the Kumada cross-coupling reaction. We will focus on the strategic use of 3-Bromo-2-thienylmagnesium bromide, a key Grignard reagent, prepared regioselectively from 2,3-dibromothiophene. This document will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into experimental design, and present step-by-step protocols for both the Grignard reagent formation and the subsequent nickel-catalyzed cross-coupling.

Introduction: The Significance of 2,3-Disubstituted Thiophenes

Thiophene-containing molecules have made a significant impact on modern medicine and technology. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have led to their incorporation into a wide range of pharmaceuticals.[1] The specific substitution pattern on the thiophene ring is critical for modulating the biological activity and physicochemical properties of these compounds. The 2,3-disubstituted pattern, in particular, offers a unique vector for molecular elaboration, enabling the synthesis of complex architectures with tailored functions.

The Kumada coupling, a Nobel prize-winning reaction, provides a powerful and direct method for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide, catalyzed by a transition metal, typically nickel or palladium.[2][3][4] This reaction is particularly well-suited for the synthesis of biaryls and other conjugated systems, making it an ideal choice for the construction of 2,3-disubstituted thiophenes.

Mechanistic Insights: The Kumada Coupling Catalytic Cycle

The Kumada coupling proceeds through a well-established catalytic cycle involving a low-valent transition metal catalyst, typically Ni(0) or Pd(0).[2][4] While both metals can be effective, nickel catalysts are often preferred for coupling with less reactive electrophiles like aryl chlorides and for reactions involving heteroaromatic substrates due to their generally higher reactivity in the oxidative addition step.[4]

The catalytic cycle can be broken down into three key steps:

-

Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X) to form a Ni(II) intermediate. This is often the rate-determining step of the reaction.

-

Transmetalation: The organomagnesium reagent (Ar-MgBr) transfers its organic group to the nickel center, displacing the halide and forming a diorganonickel(II) complex.

-

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Strategy: Regioselective Grignard Reagent Formation

A key challenge in the synthesis of 3-bromo-2-arylthiophenes via Kumada coupling is the preparation of the requisite Grignard reagent, this compound. The starting material, 2,3-dibromothiophene, possesses two bromine atoms that could potentially react with magnesium. However, due to the higher acidity of the proton at the 2-position of the thiophene ring, the carbon-bromine bond at this position is more polarized and thus more susceptible to oxidative addition by magnesium. This difference in reactivity can be exploited to achieve regioselective mono-Grignard formation.

Several factors are crucial for achieving high regioselectivity:

-

Temperature: Lower temperatures (typically between -10 °C and 0 °C) favor the selective reaction at the more activated C2-Br bond and minimize the formation of the di-Grignard reagent and other side products.

-

Stoichiometry of Magnesium: Using a slight excess of 2,3-dibromothiophene relative to magnesium can help to ensure that the magnesium is consumed before significant di-Grignard formation can occur.

-

Activation of Magnesium: Freshly crushed magnesium turnings or the use of activating agents like iodine or 1,2-dibromoethane is essential to remove the passivating oxide layer on the magnesium surface and initiate the reaction.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the in situ preparation of this compound from 2,3-dibromothiophene.

Materials:

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Molar Ratio |

| 2,3-Dibromothiophene | C₄H₂Br₂S | 241.94 | 10.0 | 1.0 |

| Magnesium turnings | Mg | 24.31 | 9.5 | 0.95 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |

| Iodine | I₂ | 253.81 | 1 small crystal | Catalytic |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Dry glassware

Procedure:

-

Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings (0.95 eq) and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface.

-

Initiation: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 2,3-dibromothiophene (1.0 eq) in anhydrous THF. Add a small amount (approx. 10%) of the 2,3-dibromothiophene solution to the magnesium suspension. The reaction may be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the formation of a cloudy grey solution.

-

Grignard Reagent Formation: Once the reaction has initiated, cool the flask to 0 °C using an ice bath. Add the remaining 2,3-dibromothiophene solution dropwise from the funnel at a rate that maintains the internal temperature below 5 °C.

-

Completion and Use: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. The resulting greyish-brown solution of this compound is used directly in the subsequent Kumada coupling reaction.

Protocol 2: Nickel-Catalyzed Kumada Coupling of this compound with an Aryl Bromide

This protocol details the cross-coupling of the in situ prepared Grignard reagent with a representative aryl bromide.

Materials:

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Molar Ratio |

| This compound solution | C₄H₂Br₂MgS | - | ~9.5 | 1.0 |

| 4-Bromoanisole | C₇H₇BrO | 187.04 | 9.0 | 0.95 |

| NiCl₂(dppp) | C₂₇H₂₆Cl₂NiP₂ | 541.95 | 0.19 | 0.02 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |

Equipment:

-

Reaction flask from Protocol 1

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

Procedure:

-

Catalyst and Substrate Addition: To a separate dry flask under an inert atmosphere, add NiCl₂(dppp) (0.02 eq) and 4-bromoanisole (0.95 eq). Dissolve these in a minimal amount of anhydrous THF.

-

Coupling Reaction: Cool the catalyst and aryl bromide mixture to 0 °C. Slowly add the freshly prepared this compound solution from Protocol 1 via cannula to the stirred mixture.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting and Key Considerations

-

Grignard Initiation Failure: If the Grignard reaction fails to initiate, a few drops of 1,2-dibromoethane can be added to the magnesium suspension. Sonication can also be an effective method for initiation.

-

Low Yields in Coupling: Ensure all reagents and solvents are strictly anhydrous. The quality of the Grignard reagent is paramount. Titration of a small aliquot of the Grignard solution can be performed to determine its exact concentration.

-

Side Reactions: The formation of homocoupled products can occur. Using a slight excess of the Grignard reagent can sometimes minimize this. The choice of catalyst and ligand is also critical in suppressing side reactions.

Conclusion

The Kumada coupling of this compound represents a highly effective and versatile strategy for the synthesis of 2,3-disubstituted thiophenes. By carefully controlling the conditions for the regioselective formation of the Grignard reagent and selecting an appropriate nickel catalyst, a wide range of functionalized thiophene derivatives can be accessed. This methodology provides a valuable tool for researchers in drug discovery and materials science, enabling the efficient construction of complex molecules with potential applications in a variety of fields.

References

- Thiophene and Its Derivatives in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link to a relevant review article on thiophene in medicinal chemistry]

-